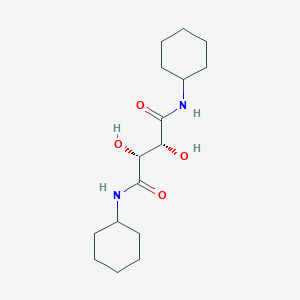
Acid Red 226
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Red 226 is a synthetic dye belonging to the class of acid dyes. It is commonly used in the textile, leather, and paper industries for its vibrant red color. The chemical formula of this compound is C32H22N10O8.Cr.Na, and it appears as a red crystalline powder. This compound is slightly soluble in water but easily dissolves in organic solvents such as ethylene glycol ether, dimethylformamide, and ethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 226 involves the diazotization of 2-amino-4-nitrophenol and 2-amino-5-nitrophenol, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting product is then complexed with chromium to form the final dye .
Diazotization: The process begins with the diazotization of 2-amino-4-nitrophenol and 2-amino-5-nitrophenol. This involves treating the amines with nitrous acid under acidic conditions to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline medium to form the azo dye.
Complexation: The azo dye is then complexed with chromium potassium sulfate to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for diazotization and coupling reactions, followed by filtration, drying, and milling to obtain the final dye in powder form .
Analyse Des Réactions Chimiques
Types of Reactions
Acid Red 226 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: this compound can be reduced to form aromatic amines, which are less colored and can be further degraded.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic or neutral conditions.
Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions include aromatic amines, smaller aromatic compounds, and substituted derivatives of the original dye .
Applications De Recherche Scientifique
Acid Red 226 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator due to its color change properties under different pH conditions.
Biology: The dye is used in histological staining to highlight specific structures in biological tissues.
Medicine: this compound is used in diagnostic assays and as a marker in various medical tests.
Industry: The dye is widely used in the textile, leather, and paper industries for coloring products
Mécanisme D'action
The mechanism of action of Acid Red 226 involves its interaction with molecular targets through its azo and nitro groups. These functional groups can form hydrogen bonds and electrostatic interactions with various substrates. In biological systems, the dye can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include the formation of reactive oxygen species and the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Acid Red 226 can be compared with other similar compounds such as:
Acid Red 66: Similar in structure but differs in the presence of sulfonate groups, making it more water-soluble.
Acid Red 60: Another azo dye with different substituents on the aromatic rings, leading to variations in color and solubility.
Acid Red 289: Contains additional functional groups that enhance its binding properties and color intensity.
These comparisons highlight the unique properties of this compound, such as its specific solubility profile and interaction with substrates, making it suitable for various applications.
Propriétés
Numéro CAS |
12269-99-7 |
|---|---|
Formule moléculaire |
C32H22N10O8.Cr.Na |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



